(Z)-N-(3-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide
Description
(Z)-N-(3-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide is an organic compound that features a bromophenyl group, a cyano group, and a thiophene ring
Properties
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS/c15-12-2-1-3-13(7-12)17-14(18)11(8-16)6-10-4-5-19-9-10/h1-7,9H,(H,17,18)/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZKQHCNSASUKK-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=CSC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C(=C\C2=CSC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-N-(3-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde and thiophene-3-carbaldehyde.
Knoevenagel Condensation: The two aldehydes undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine to form the intermediate product.
Cyclization: The intermediate product is then cyclized to form the final compound, (Z)-N-(3-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide.
Chemical Reactions Analysis
(Z)-N-(3-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-N-(3-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of (Z)-N-(3-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
(Z)-N-(3-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide can be compared with other similar compounds such as:
(Z)-N-(3-chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
(Z)-N-(3-fluorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide: The presence of a fluorine atom can influence the compound’s electronic properties and its interactions with biological targets.
The uniqueness of (Z)-N-(3-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
